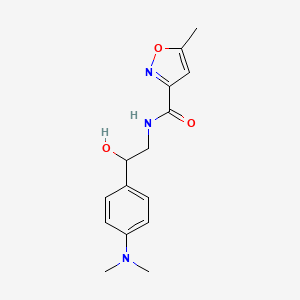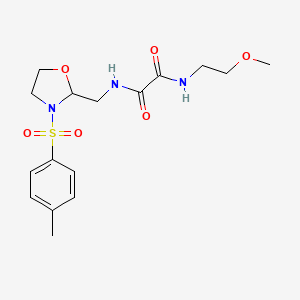![molecular formula C27H27N3O B2923014 1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 942884-21-1](/img/structure/B2923014.png)
1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a pyrrolidine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one modulates the activity of various ion channels and receptors by binding to specific sites on the protein. This compound has been shown to bind to the pore region of voltage-gated sodium channels, leading to a decrease in channel activity. This compound has also been shown to bind to the acetylcholine binding site of nicotinic acetylcholine receptors, leading to an increase in channel activity. The exact mechanism of action of this compound on other ion channels and receptors is still being investigated.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including changes in ion channel activity, neurotransmitter release, and protein-protein interactions. This compound has been shown to decrease the activity of voltage-gated sodium channels, leading to a decrease in action potential firing. This compound has also been shown to increase the release of neurotransmitters, including dopamine and glutamate, leading to changes in synaptic transmission. This compound has also been shown to interact with the protein alpha-synuclein, leading to changes in protein aggregation.
实验室实验的优点和局限性
1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one has several advantages for use in lab experiments, including its ability to modulate the activity of various ion channels and receptors, its ability to increase neurotransmitter release, and its ability to interact with specific proteins. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling.
未来方向
There are several future directions for research on 1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one, including investigating its potential therapeutic applications, its interactions with other proteins and ion channels, and its potential as a tool for studying protein-protein interactions. This compound has shown promise as a potential therapeutic for various neurological disorders, including Parkinson's disease and epilepsy. Further research is needed to investigate its potential therapeutic applications and to develop safe and effective dosing strategies. Additionally, further research is needed to investigate its interactions with other proteins and ion channels, and to identify other potential targets for this compound. Finally, this compound has shown promise as a tool for studying protein-protein interactions, and further research is needed to investigate its potential in this area.
合成方法
1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one has been synthesized through various methods, including the reaction of 2,6-dimethylphenyl isocyanate with 1-(2-phenylethyl)benzimidazole in the presence of a base, and the reaction of 1-(2-phenylethyl)benzimidazole with 2,6-dimethylphenyl isocyanate in the presence of a base and a catalyst. The yield of this compound varies depending on the synthesis method used, with reported yields ranging from 50-70%.
科学研究应用
1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one has been used in scientific research as a tool to study various biological processes, including ion channel function, neurotransmitter release, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, nicotinic acetylcholine receptors, and GABA receptors. This compound has also been used to study the release of neurotransmitters, including dopamine and glutamate, and to investigate protein-protein interactions, including the interaction between the dopamine transporter and the protein alpha-synuclein.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-19-9-8-10-20(2)26(19)30-18-22(17-25(30)31)27-28-23-13-6-7-14-24(23)29(27)16-15-21-11-4-3-5-12-21/h3-14,22H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVBUMOZTXBQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide](/img/structure/B2922932.png)


![2-oxo-1-phenyl-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl acetate](/img/structure/B2922940.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)
![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)
![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
![Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2922945.png)



